- Photochemistry of strained cycloalkynesNouveau Journal de Chimie, 1986, 10(8-9), 437-8,
Cas no 931-49-7 (1-ETHYNYLCYCLOHEXENE)
1-ETHYNYLCYCLOHEXENE structure
1-ETHYNYLCYCLOHEXENE Properties
Names and Identifiers
-
- 1-ETHYNYLCYCLOHEXENE
- 1-Ethynyl-1-cyclohexene
- Cyclohexene, 1-ethynyl-
- 1-cyclohexenylacetylene
- 1-Ethinylcyclohexen
- 1-ethvnvlcvclohexene
- 1-ethynyl-cyclohexen
- 1-ethynyl-cyclohexene
- cyclohex-1-en-1-ylacetylene
- Cyclohexene,1-ethynyl
- cyclohexenyl-acetylene
- ethynylcyclohexene
- (1-Cyclohexenyl)acetylene
- 1-Ethynylcyclohexene (ACI)
- (1-Cyclohexenyl)ethyne
- 1-Cyclohexen-1-ylacetylene
- 1-Cyclohexen-1-ylethyne
- Cyclohex-1-enylacetylene
- SY045891
- DTXSID5073244
- cyclohexenylacetylene
- UNII-7TJ42SRP2Z
- NS00039527
- 1-Cyclohexene, 1-ethynyl-
- CHEMBL232741
- Cyclohexene,1-ethynyl-
- F14623
- LS-13420
- MFCD00001568
- 1-ethynylcyclohex-1-ene
- Q27268833
- AKOS015916120
- 931-49-7
- 7TJ42SRP2Z
- InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H
- 1-Ethynylcyclohexene, 99%
- E1178
- CS-0186341
- +Expand
-
- MFCD00001568
- DKFHWNGVMWFBJE-UHFFFAOYSA-N
- 1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2
- C#CC1CCCCC=1
Computed Properties
- 106.07800
- 0
- 0
- 0
- 106.078250319g/mol
- 8
- 143
- 0
- 0
- 0
- 0
- 0
- 1
- 2.3
- nothing
- 0
- 0Ų
Experimental Properties
- 2.12000
- 0.00000
- n20/D 1.496(lit.)
- 151°C(lit.)
- No data available
- 5.1±0.1 mmHg at 25°C
- Fahrenheit: 84.2 ° f
Celsius: 29 ° c - Sensitive to heat
- 224(EtOH)(lit.)
- 0.903 g/mL at 25 °C(lit.)
1-ETHYNYLCYCLOHEXENE Security Information
- GHS02 GHS07
- 3
- 3.2
- S16; S26; S36/37/39
- III
- R10; R36/37/38
- Xi
- UN 3295 3/PG 3
- H226-H315-H319
- P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- warning
- 0-10°C
- III
- 10-36/37/38
- Warning
- 3.2
1-ETHYNYLCYCLOHEXENE Customs Data
- 2902199090
-
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1-ETHYNYLCYCLOHEXENE Price
1-ETHYNYLCYCLOHEXENE Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Pentane
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Ammonium tetrafluoroborate , Ruthenium, dichlorobis[μ-(methanethiolato)]bis[(1,2,3,4,5-η)-1,2,3,4,5-pentameth… Solvents: 1,2-Dichloroethane ; rt; rt → 60 °C; 15 min, 60 °C
Reference
- Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophilesChemistry - A European Journal, 2005, 11(5), 1433-1451,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl][[2,2′-(phenylphosp… Solvents: 1,2-Dichloroethane ; 2 h, rt → 60 °C; cooled
Reference
- Preparation of Thiolate-Bridged Dinuclear Ruthenium Complexes Bearing a Phosphine Ligand and Application to Propargylic Reduction of Propargylic Alcohols with 2-PropanolOrganometallics, 2010, 29(22), 5994-6001,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
- The Stille reactionOrganic Reactions (Hoboken, 1997, 50,,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
- Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with acetylenic tin reagentsJournal of the American Chemical Society, 1987, 109(7), 2138-52,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 3 h, rt
Reference
- ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy FunctionalizationsChemistry - A European Journal, 2014, 20(7), 1813-1817,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; 0 °C; 5 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Unearthing the Subtleties of Rhodium(II)-Catalyzed Carbenoid Cycloadditions to Furans with an N-Sulfonyl-1,2,3-triazole ProbeOrganic Letters, 2022, 24(50), 9290-9295,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Dual Proton/Silver-Catalyzed Serial (5+2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenesJournal of Organic Chemistry, 2023, 88(6), 3409-3423,
Synthetic Circuit 10
Reaction Conditions
Reference
- Formation of α,β-unsaturated ketones from the gas-phase pyrolysis of α-substituted propargyl estersJournal of the American Chemical Society, 1975, 97(13), 3773-7,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Reference
- Iron(II)-Based Metalloradical Activation: Switch from Traditional Click Chemistry to Denitrogenative AnnulationAngewandte Chemie, 2019, 58(33), 11439-11443,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Dual Gold-Catalyzed Formal Tetradehydro-Diels-Alder Reactions for the Synthesis of Carbazoles and IndolinesChemistry - A European Journal, 2018, 24(68), 17911-17914,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 2 h, 40 °C
1.2 Reagents: Oxonium
1.2 Reagents: Oxonium
Reference
- Lithium chloroacetylidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 0 °C; 5 h, rt; rt → 0 °C
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Reference
- Borylation of Propargylic Substrates by Bimetallic Catalysis. Synthesis of Allenyl, Propargylic, and Butadienyl Bpin DerivativesJournal of the American Chemical Society, 2014, 136(21), 7563-7566,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 0 °C; 5 h, rt; rt → 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Copper-catalyzed silylation reactions of propargyl epoxides: easy access to 2,3-allenols and stereodefined alkenesChemical Communications (Cambridge, 2017, 53(67), 9344-9347,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
1-ETHYNYLCYCLOHEXENE Raw materials
- Stannane,ethynyltrimethyl-
- Cyclohexene, 1-iodo-
- 2-(cyclohexen-1-yl)ethynyl-trimethyl-silane
- Cyclohexanol,1-ethynyl-, 1-benzoate
- 1-cyclohexylprop-2-yn-1-ol
- Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether
- 1-cycloocten-3-yne
- 1-ethynylcyclohexan-1-ol
1-ETHYNYLCYCLOHEXENE Preparation Products
1-ETHYNYLCYCLOHEXENE Suppliers
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1-ETHYNYLCYCLOHEXENE Related Literature
-
María J. González,Enol López,Rubén Vicente Chem. Commun. 2014 50 5379
-
Peng Guo,Guo-Cai Yuan,Liu-Hui Xu,Ke-Yin Ye Org. Chem. Front. 2022 9 1628
-
Subhajit Mishra,Sougata Santra,Alakananda Hajra RSC Adv. 2015 5 91326
-
4. 621. The condensation of 2-dimethylaminomethylcyclohexan-1-one with acetylenic compoundsR. A. Raphael,Franz Sondheimer J. Chem. Soc. 1950 3185
-
Jiabin Li,Kegong Ji,Renhua Zheng,Jonathan Nelson,Liming Zhang Chem. Commun. 2014 50 4130
-
Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948
-
Binlin Zhao,Yixiao Wu,Yu Yuan,Zhuangzhi Shi Chem. Commun. 2020 56 4676
-
Sivakolundu Bhuvaneswari,Masilamani Jeganmohan,Ming-Che Yang,Chien-Hong Cheng Palladium-catalyzed three-component coupling of arynes with allylic acetates or halides and terminal alkynes promoted by cuprous iodide. Sivakolundu Bhuvaneswari Masilamani Jeganmohan Ming-Che Yang Chien-Hong Cheng Chem. Commun. 2008 2158
-
Yunhe Lv,Wanru Han,Weiya Pu,Jinhui Xie,Axue Wang,Mengyue Zhang,Jin Wang,Junrong Lai Org. Chem. Front. 2022 9 3775
-
Guilherme A. M. Jardim,Wallace J. Reis,Matheus F. Ribeiro,Flaviano M. Ottoni,Ricardo J. Alves,Thaissa L. Silva,Marilia O. F. Goulart,Antonio L. Braga,Rubem F. S. Menna-Barreto,Kelly Salom?o,Solange L. de Castro,Eufranio N. da Silva Júnior RSC Adv. 2015 5 78047
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